molecular formula C13H18FNO4S B13487786 tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate

tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate

Cat. No.: B13487786
M. Wt: 303.35 g/mol
InChI Key: PVOABBRXZRSMDN-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate is a carbamate derivative featuring a tert-butyl protecting group, a fluorosulfonyl-substituted phenyl ring, and an ethylamine backbone. Carbamates are widely used in medicinal and synthetic chemistry due to their stability and versatility as amine-protecting groups. The tert-butyl group enhances steric protection, preventing unwanted nucleophilic attacks during synthetic processes . The fluorosulfonyl (–SO₂F) substituent is a strong electron-withdrawing group, which influences the compound’s electronic properties, solubility, and reactivity. This moiety is particularly relevant in sulfonylation reactions and may enhance interactions with biological targets due to its electrophilic nature .

Properties

Molecular Formula

C13H18FNO4S

Molecular Weight

303.35 g/mol

IUPAC Name

tert-butyl N-[2-(3-fluorosulfonylphenyl)ethyl]carbamate

InChI

InChI=1S/C13H18FNO4S/c1-13(2,3)19-12(16)15-8-7-10-5-4-6-11(9-10)20(14,17)18/h4-6,9H,7-8H2,1-3H3,(H,15,16)

InChI Key

PVOABBRXZRSMDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with 2-[3-(fluorosulfonyl)phenyl]ethylamine under appropriate conditions. The reaction typically requires the use of a base such as cesium carbonate and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors .

Medicine: Its carbamate structure can be modified to enhance its pharmacological properties, making it a promising compound for drug development .

Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activities. This compound can also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The fluorosulfonyl group distinguishes this compound from other tert-butyl carbamate derivatives. Key analogs and their properties are summarized below:

Compound Name Substituent(s) Molecular Weight (g/mol) Solubility Trends Key Properties
tert-Butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate –SO₂F at phenyl para position ~315 (estimated) Low in non-polar solvents; moderate in polar aprotic solvents High electrophilicity, thermal stability
tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate –F at benzyl para position ~296 (reported in ) Moderate in methanol, chloroform Reduced electrophilicity compared to –SO₂F
tert-Butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate –Cl and –NO₂ at phenyl ~342 (reported in ) Low in water; high in DMSO High reactivity in nucleophilic substitution
tert-Butyl N-[2-({3-[4-(2-methoxyphenyl)pyridin-2-yl]phenyl}carbamoyl)ethyl]carbamate Methoxy-pyridinyl ~513 (reported in ) Soluble in DMF, acetone Enhanced π-π stacking potential

The fluorosulfonyl group confers distinct electronic effects, lowering pKa of adjacent protons and increasing acidity compared to fluorine or methoxy analogs. This enhances its utility in reactions requiring electrophilic intermediates .

Toxicity Studies

  • Comparative Carcinogenicity Data: Compound Carcinogenic Potency (Rodent Models) Key Tumor Types Induced Ethyl carbamate High Lung, liver, thymoma Vinyl carbamate Very high Lung adenomas, neurofibrosarcoma tert-Butyl carbamate Negligible None observed Data from highlight the safety advantage of tert-butyl carbamates in preclinical development.

Biological Activity

Tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate is a synthetic organic compound that has garnered attention for its unique biological activities. This compound, characterized by its molecular formula C13H18FNO4SC_{13}H_{18}FNO_4S and a molecular weight of 303.35 g/mol, features a tert-butyl group, a fluorosulfonyl phenyl moiety, and a carbamate functional group. The presence of the fluorosulfonyl group significantly influences its reactivity and potential biological applications.

The biological activity of this compound is primarily attributed to the interaction of the fluorosulfonyl group with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modulation of enzymatic activity, making it a candidate for therapeutic applications. Studies suggest that the compound can form covalent bonds with nucleophilic residues in enzymes, which may alter their function and affect various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

Comparative Analysis with Similar Compounds

The following table highlights some structurally similar compounds and their notable features:

Compound NameMolecular FormulaKey Features
Tert-butyl N-{2-(3-aminophenyl)ethyl}carbamateC13H18N2O2Lacks fluorosulfonyl group; amine instead
Tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamateC13H18FNO4SSimilar structure but different substitution pattern
Tert-butyl N-{2-chloro-5-[2-(fluorosulfonyl)ethyl]phenyl}carbamateC13H18ClFNO4SContains chlorine; affects reactivity

This comparison illustrates how this compound stands out due to its specific combination of functional groups, particularly the fluorosulfonyl moiety. This unique feature allows it to interact with biological systems in ways that compounds without this group may not achieve.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has focused on how the fluorosulfonyl group interacts with various enzymes. For instance, studies indicate that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Synthesis and Biological Evaluation : The synthesis of this compound involves multiple steps, including the formation of the carbamate from appropriate precursors. Biological evaluations have shown promising results in terms of enzyme inhibition and anti-inflammatory activity .
  • In Silico Studies : Computational docking studies have been employed to predict how this compound binds to target proteins, providing insights into its mechanism of action at the molecular level. These studies suggest that the fluorosulfonyl group enhances binding affinity compared to non-fluorinated analogs .

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